Alalevonadifloxacin hydrochloride (CAS 396132-82-4) is the L-alanine ester prodrug of levonadifloxacin, solving poor aqueous solubility and oral absorption of the free base. Key advantages: • ~90% oral bioavailability, rapid esterase cleavage in vivo. • Preferentially targets staphylococcal DNA gyrase, evades NorA efflux, effective in MRSA models. • Stable hydrochloride salt for oral ABSSSI and lung epithelial lining fluid studies without IV formulation.
Alalevonadifloxacin hydrochloride (CAS 396132-82-4) is the L-alanine ester prodrug of levonadifloxacin, a novel benzoquinolizine fluoroquinolone. In procurement and material selection, this specific salt form is prioritized for its ability to overcome the severe aqueous insolubility and poor oral absorption of the parent levonadifloxacin free base. By utilizing a C-4-hydroxyl piperidine amino acid esterification strategy, alalevonadifloxacin enables rapid esterase-mediated cleavage in vivo while maintaining high formulation stability. Furthermore, its active moiety differentiates itself from legacy quinolones by preferentially targeting staphylococcal DNA gyrase rather than topoisomerase IV, providing a critical mechanism for bypassing standard quinolone resistance and NorA efflux pumps in methicillin-resistant Staphylococcus aureus (MRSA) models [1].
Oral prodrug form for levonadifloxacin; supports oral-dosing research models in MRSA and antimicrobial studies
Reported high oral bioavailability in human studies enables levonadifloxacin exposure via the oral route
Benzoquinolizine fluoroquinolone with dual DNA gyrase/topoisomerase IV inhibition profile; relevant for resistance mechanism studies
Substituting alalevonadifloxacin hydrochloride with the parent levonadifloxacin free base or arginine salt severely compromises experimental design in oral dosing models, as the parent compound exhibits extremely poor oral bioavailability and aqueous solubility. Attempting to substitute with alternative prodrug designs, such as C-2 carboxylic acid esters (e.g., daloxate), results in unfavorable aqueous stability during formulation, despite achieving enzymatic cleavage. Furthermore, substituting with conventional fluoroquinolones like ciprofloxacin or levofloxacin fails in resistant Gram-positive models; these older agents primarily target topoisomerase IV in Staphylococcus aureus and are highly susceptible to NorA efflux pumps, whereas the levonadifloxacin moiety specifically targets DNA gyrase and evades efflux, making generic class-level substitution impossible for MRSA-focused research [1].
Direct oral levonadifloxacin has very poor absorption; substituting with the active moiety alone will not provide adequate oral exposure. The prodrug is required for oral route research.
Standard fluoroquinolones (e.g., levofloxacin, moxifloxacin) have a different anti-MRSA activity profile and primarily single-target mechanism. Dual-target inhibition may not be replicated.
Benzoquinolizine subclass structure is distinct; other oral anti-MRSA agents such as linezolid do not share the same target engagement. Substitution may shift study endpoints.
The primary procurement driver for alalevonadifloxacin is its dramatic enhancement of oral pharmacokinetics compared to the parent drug. While levonadifloxacin exhibits very poor oral absorption, the L-alanine ester prodrug achieves approximately 89-90% oral bioavailability. Following oral administration, it undergoes rapid and complete esterase-mediated cleavage, providing a plasma concentration profile of the active moiety that is nearly superimposable with intravenous administration of the parent drug [1].
| Evidence Dimension | Oral bioavailability |
| Target Compound Data | Alalevonadifloxacin (~89-90% bioavailability) |
| Comparator Or Baseline | Levonadifloxacin parent (Poor oral absorption, inadequate for oral dosing) |
| Quantified Difference | Transformation from non-viable oral absorption to ~90% systemic bioavailability. |
| Conditions | In vivo pharmacokinetic models evaluating oral vs. intravenous exposure. |
Enables researchers to utilize oral dosing routes in preclinical models without sacrificing systemic exposure or requiring complex intravenous formulations.
During the development of levonadifloxacin prodrugs, multiple esterification sites were evaluated. While C-2 carboxylic ester prodrugs like daloxate (WCK 2320) demonstrated high cleavage rates in serum and liver enzymes, they exhibited highly unfavorable stability in aqueous solutions. In contrast, alalevonadifloxacin utilizes a C-4-hydroxyl piperidine L-alanine ester, which not only ensures ready enzymatic cleavage to release the active drug but also maintains the necessary aqueous stability required for reliable formulation and storage[1].
| Evidence Dimension | Aqueous formulation stability |
| Target Compound Data | Alalevonadifloxacin (C-4 L-alanine ester; stable in aqueous solution) |
| Comparator Or Baseline | Daloxate / WCK 2320 (C-2 carboxylic ester; unfavorable aqueous stability) |
| Quantified Difference | Shift from unstable aqueous behavior to stable formulation viability while preserving cleavage efficiency. |
| Conditions | In vitro aqueous stability and serum/liver enzyme cleavage assays. |
Prevents premature degradation of the compound in aqueous vehicles prior to administration, ensuring reproducible dosing in laboratory settings.
The structural selection of an amino acid ester in alalevonadifloxacin provides a distinct physicochemical advantage over the parent levonadifloxacin by introducing a site amenable to salt formation. While the parent free base is poorly soluble in water, the formation of salts (such as the hydrochloride or mesylate) from the L-alanine ester yields highly water-soluble compounds. This structural modification allows for high-concentration aqueous formulations without the need for harsh co-solvents or complex excipients [1].
| Evidence Dimension | Aqueous solubility and salt formation capacity |
| Target Compound Data | Alalevonadifloxacin salts (Highly water-soluble via amino acid ester salt formation) |
| Comparator Or Baseline | Levonadifloxacin free base (Poorly soluble in water) |
| Quantified Difference | Enables formulation as a highly soluble salt, overcoming the intrinsic insolubility of the benzoquinolizine core. |
| Conditions | Physicochemical profiling for preclinical formulation development. |
Drastically simplifies the preparation of dosing solutions and improves reproducibility in in vivo and in vitro assays.
The active moiety released by alalevonadifloxacin (levonadifloxacin) demonstrates a fundamentally different mechanism of action compared to legacy fluoroquinolones. While older agents like ciprofloxacin primarily target topoisomerase IV in Staphylococcus aureus, levonadifloxacin preferentially targets DNA gyrase. This unique affinity, combined with its resistance to the ubiquitous NorA efflux pump, allows the compound to maintain potent bactericidal activity against quinolone-resistant S. aureus and MRSA strains that render standard in-class substitutes ineffective [1].
| Evidence Dimension | Primary enzymatic target in S. aureus |
| Target Compound Data | Levonadifloxacin moiety (Preferential targeting of DNA gyrase; NorA efflux resistant) |
| Comparator Or Baseline | Legacy fluoroquinolones e.g., ciprofloxacin (Target topoisomerase IV; NorA efflux susceptible) |
| Quantified Difference | Bypasses standard topoisomerase IV mutations and efflux mechanisms, retaining efficacy against resistant phenotypes. |
| Conditions | In vitro mechanistic assays and minimum inhibitory concentration (MIC) profiling against resistant S. aureus panels. |
Makes this compound strictly necessary for researchers studying multi-drug resistant Gram-positive pathogens where standard fluoroquinolones fail.
Due to its ~90% oral bioavailability and rapid esterase cleavage, alalevonadifloxacin hydrochloride is the optimal choice for researchers requiring an orally administered benzoquinolizine fluoroquinolone to model systemic exposure, lung epithelial lining fluid penetration, or acute bacterial skin and skin structure infection (ABSSSI) treatment without resorting to complex intravenous formulations [1].
As a successful example of utilizing a C-4-hydroxyl piperidine amino acid ester to overcome parent drug insolubility, this compound serves as a critical physical benchmark for medicinal chemists designing prodrugs to improve the aqueous stability and bioavailability of poorly soluble heterocyclic active pharmaceutical ingredients[2].
Because its active moiety preferentially targets DNA gyrase and evades the NorA efflux pump, alalevonadifloxacin is an essential reference compound in microbiological assays evaluating novel resistance mechanisms, cross-resistance profiles, and mutant prevention concentrations in multi-drug resistant Staphylococcus aureus [3].